molecular formula C4H8OS2 B055114 1-Methyldithio-2-propanone CAS No. 122861-78-3

1-Methyldithio-2-propanone

Cat. No. B055114
M. Wt: 136.2 g/mol
InChI Key: YEJCGTMYOCNYLT-UHFFFAOYSA-N
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Description

1-Methyldithio-2-propanone (MDTP) is a sulfur-containing organic compound that has been widely studied for its potential applications in various scientific research fields. The compound is known for its distinctive odor, which has been described as garlic-like or onion-like. MDTP is also commonly referred to as S-methyl 3-(methylthio)propionate, and its chemical formula is C5H10O2S2.

Mechanism Of Action

The mechanism of action of 1-Methyldithio-2-propanone is not well understood, but it is believed to act as a sulfur-containing nucleophile, reacting with electrophilic groups in organic compounds. The compound has been shown to undergo nucleophilic addition reactions with carbonyl groups, as well as with halogens and other electrophilic groups.

Biochemical And Physiological Effects

1-Methyldithio-2-propanone has been shown to have a number of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. The compound has been shown to inhibit the production of reactive oxygen species (ROS) in cells, which can cause oxidative damage and inflammation. 1-Methyldithio-2-propanone has also been shown to modulate the activity of various enzymes, including acetylcholinesterase and xanthine oxidase.

Advantages And Limitations For Lab Experiments

1-Methyldithio-2-propanone has several advantages for use in laboratory experiments, including its relatively low cost and ease of synthesis. The compound is also stable under a wide range of conditions, making it suitable for use in a variety of experimental protocols. However, 1-Methyldithio-2-propanone can be difficult to handle due to its strong odor, and it may require special handling procedures to avoid contamination.

Future Directions

There are several potential future directions for research on 1-Methyldithio-2-propanone. One area of interest is its potential as an antioxidant and anti-inflammatory agent, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a reagent in the synthesis of novel organic compounds, particularly those with potential pharmaceutical applications. Finally, further research is needed to better understand the mechanism of action of 1-Methyldithio-2-propanone and its potential as a tool for studying organic chemistry and biochemistry.

Synthesis Methods

1-Methyldithio-2-propanone can be synthesized through a number of different methods, including the reaction of methyl mercaptan with 3-chloropropionyl chloride, followed by hydrolysis of the resulting product. Another method involves the reaction of methyl mercaptan with 3-bromopropionyl bromide, followed by hydrolysis and decarboxylation of the resulting product.

Scientific Research Applications

1-Methyldithio-2-propanone has been studied for its potential applications in a number of different scientific research fields, including organic synthesis, analytical chemistry, and biochemistry. The compound has been used as a reagent in the synthesis of various organic compounds, including thioesters, thioamides, and thioethers.

properties

CAS RN

122861-78-3

Product Name

1-Methyldithio-2-propanone

Molecular Formula

C4H8OS2

Molecular Weight

136.2 g/mol

IUPAC Name

1-(methyldisulfanyl)propan-2-one

InChI

InChI=1S/C4H8OS2/c1-4(5)3-7-6-2/h3H2,1-2H3

InChI Key

YEJCGTMYOCNYLT-UHFFFAOYSA-N

SMILES

CC(=O)CSSC

Canonical SMILES

CC(=O)CSSC

density

1.132-1.144

physical_description

Clear to pale yellow liquid;  Sulfurous sweet green aroma

Pictograms

Irritant

solubility

Soluble in water
Soluble (in ethanol)

synonyms

2-Propanone, 1-(methyldithio)- (9CI)

Origin of Product

United States

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